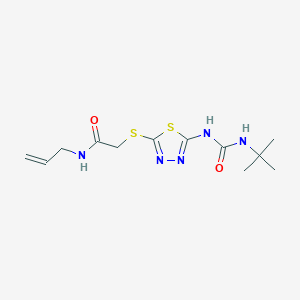

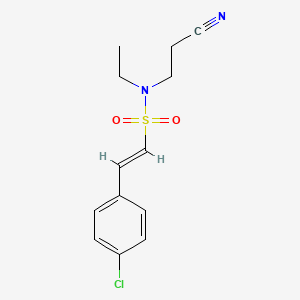

![molecular formula C22H19N5O2S3 B2497806 3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-95-2](/img/structure/B2497806.png)

3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves multiple steps, typically starting from thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines or similar heterocyclic precursors. These synthetic pathways often utilize sulfonation, methylation, and amine coupling reactions to introduce the various substituents into the core structure (Ivachtchenko et al., 2010). The synthesis of related compounds emphasizes the importance of precise control over reaction conditions to achieve selectivity and high yield.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin core, which is a fused heterocyclic system combining thiophene, triazole, and pyrimidine rings. The sulfonyl and methylthio substituents attached to the phenyl groups add to the complexity of the molecule, influencing its electronic and spatial configuration. These structural features are crucial for the compound's interaction with biological targets, as they affect its binding affinity and specificity (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound is significantly influenced by its functional groups and heterocyclic framework. The sulfonyl group can participate in substitution reactions, while the methylthio group may undergo oxidation or serve as a nucleophile in substitution reactions. The heterocyclic core is reactive towards electrophilic and nucleophilic agents, depending on the reaction conditions and the presence of activating or deactivating groups (Tanji et al., 1989).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and the nature of its substituents. The presence of both hydrophobic (ethyl and methylthio groups) and hydrophilic (sulfonyl group) components within the molecule affects its solubility in various solvents, which is critical for its application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are determined by its structural features. The compound's heteroaromatic system imparts it with unique electronic characteristics, making it a candidate for further functionalization and exploration in chemical and pharmaceutical research (Astakhov et al., 2014).

Wissenschaftliche Forschungsanwendungen

Serotonin 5-HT6 Receptor Antagonists : A range of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and assessed for their affinity and functional inhibition of serotonin 5-HT6 receptors. The study identified compounds with significant activity, highlighting their potential in serotonin-related research and therapeutic applications (Ivachtchenko et al., 2010).

Antituberculous Agents : Research into structural analogs of promising antituberculous compounds led to the synthesis of various 4,7-dihydroazolopyrimidines. These compounds were evaluated for their tuberculostatic activity, contributing to the development of new treatments for tuberculosis (Titova et al., 2019).

Antimicrobial Activity : New thienopyrimidine derivatives demonstrated pronounced antimicrobial activity. The synthesis process involved the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety (Bhuiyan et al., 2006).

Antitumor Activity : A study on the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that many of these compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Hafez & El-Gazzar, 2017).

Eigenschaften

IUPAC Name |

10-(4-ethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S3/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUKYYVEUWIMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

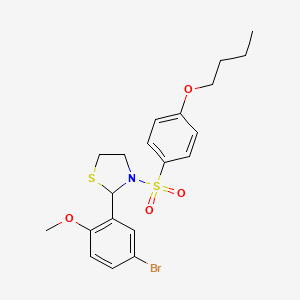

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

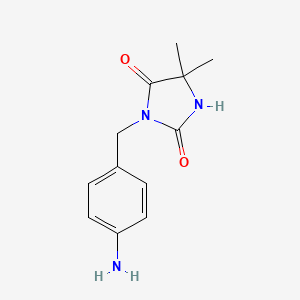

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

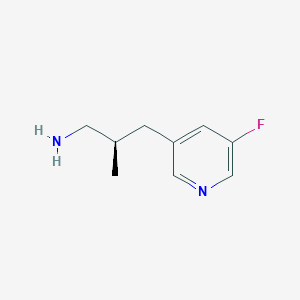

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)